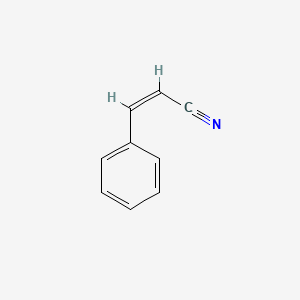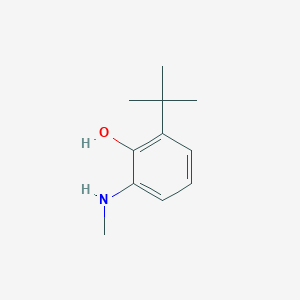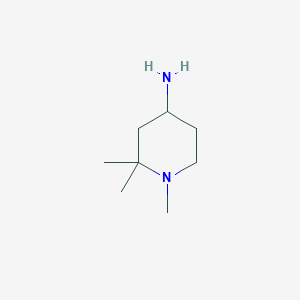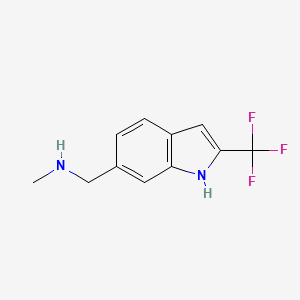
1-(2-Amino-6-hydroxy-4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H11NO3 This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-hydroxy-4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the condensation of 2-amino-6-hydroxy-4-methoxybenzaldehyde with an appropriate acetylating agent under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-6-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-amino-6-hydroxy-4-methoxybenzaldehyde.
Reduction: Formation of 1-(2-amino-6-hydroxy-4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-hydroxy-4-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-hydroxy-4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-6-hydroxy-4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Lacks the amino group, resulting in different chemical reactivity and biological activity.
1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone: Contains an additional hydroxyl group, which may alter its chemical properties and applications.
1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone: Features a phenyl group, leading to increased molecular complexity and potential for diverse applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
1-(2-amino-6-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H11NO3/c1-5(11)9-7(10)3-6(13-2)4-8(9)12/h3-4,12H,10H2,1-2H3 |
InChI-Schlüssel |
XXLFMADPBHBKIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



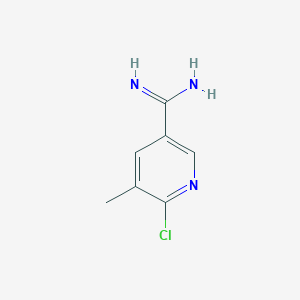
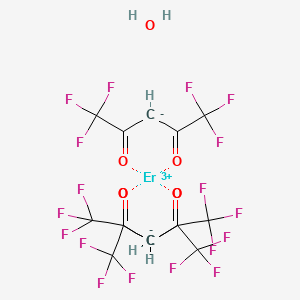
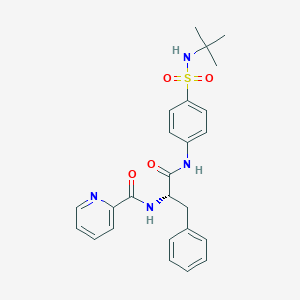

![Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane](/img/structure/B13114798.png)

![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
